molecular formula C20H22FN7O B7169493 N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-4-(2-phenylethyl)piperazine-1-carboxamide

N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-4-(2-phenylethyl)piperazine-1-carboxamide

Cat. No.: B7169493
M. Wt: 395.4 g/mol
InChI Key: RZCMKMUBNHPIKY-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-4-(2-phenylethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O/c21-18-7-6-17(28-15-22-24-25-28)14-19(18)23-20(29)27-12-10-26(11-13-27)9-8-16-4-2-1-3-5-16/h1-7,14-15H,8-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCMKMUBNHPIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)N4C=NN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-4-(2-phenylethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate phenyl derivative with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The fluorinated phenyl group is then introduced through electrophilic substitution reactions.

The piperazine moiety is synthesized separately and then coupled with the tetrazole-fluorophenyl intermediate using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-4-(2-phenylethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile used.

Scientific Research Applications

N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-4-(2-phenylethyl)piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-4-(2-phenylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorinated phenyl group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The piperazine moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-4-(2-phenylethyl)piperazine-1-carboxamide
  • N-(2-fluorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
  • N-(2-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide

Uniqueness

This compound stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. The fluorinated phenyl group also enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

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